molecular formula C22H23N3O3 B2898264 2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 498537-64-7

2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2898264
CAS No.: 498537-64-7
M. Wt: 377.444
InChI Key: JAVSMYKUOWDAHD-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, including a benzo[d][1,3]dioxole moiety, a pyrazolo[1,5-c][1,3]oxazine core, and a piperidine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor effects , suggesting potential targets within cancerous cells.

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cells .

Biochemical Pathways

Given its potential antitumor effects , it may be involved in pathways related to cell growth and proliferation.

Result of Action

, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells. This suggests that the compound could potentially have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often involves the condensation of hydrazine derivatives with appropriate diketones or ketoesters, followed by cyclization.

    Spirocyclization: The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-c][1,3]oxazine core, potentially opening the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the pyrazolo[1,5-c][1,3]oxazine core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research is ongoing to explore these activities in detail.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. The unique structure allows for interactions with various biological targets.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers with specific properties, or as intermediates in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonal and safrole, which share the benzo[d][1,3]dioxole moiety.

    Spiro Compounds: Other spirocyclic compounds such as spirooxindoles and spiroindolines.

    Pyrazolo[1,5-c][1,3]oxazine Derivatives: Compounds with similar pyrazolo[1,5-c][1,3]oxazine cores.

Uniqueness

The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] lies in its combination of these three distinct structural motifs, which can lead to unique biological activities and chemical properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-24-10-8-22(9-11-24)25-18(16-4-2-3-5-19(16)28-22)13-17(23-25)15-6-7-20-21(12-15)27-14-26-20/h2-7,12,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSMYKUOWDAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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